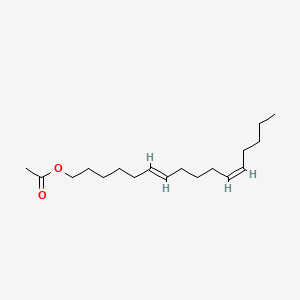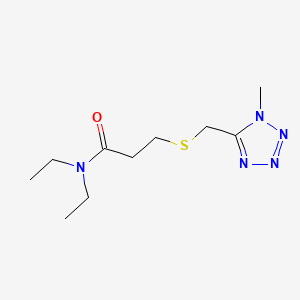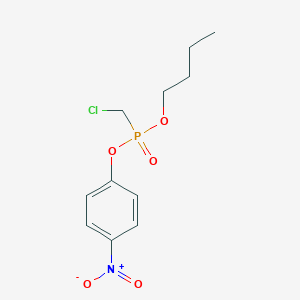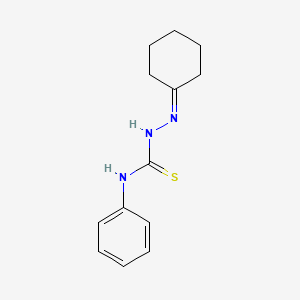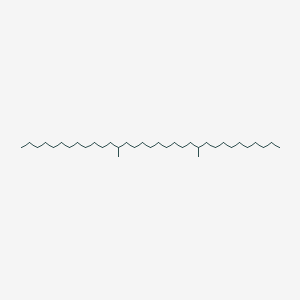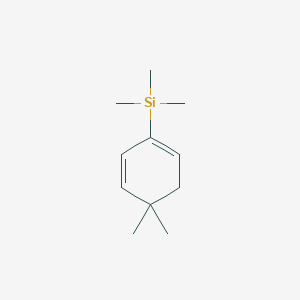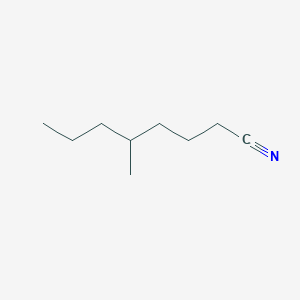![molecular formula C38H50O2 B14425209 (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} CAS No. 84369-68-6](/img/structure/B14425209.png)
(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylene core bonded to two 2,4,6-tri(propan-2-yl)phenyl groups via methanone linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} typically involves the reaction of 1,3-dibromobenzene with 2,4,6-tri(propan-2-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicine, derivatives of (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} are being explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound is used in the production of advanced materials such as polymers and resins. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
- (2R,2’R)-2,2’-[(2-Iodo-1,3-phenylene)bis(oxy)]bis[N-(2,4,6-trimethylphenyl)propanamide]
- N,N’-(1,3-Phenylene)dimaleimide
- 1,3-Bis[4-(2-{4-[(2R)-2-oxiranylmethoxy]phenyl}-2-propanyl)phenoxy]-2-propanol
Uniqueness
(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} is unique due to its specific structural features, which confer distinct chemical and physical properties
Properties
CAS No. |
84369-68-6 |
|---|---|
Molecular Formula |
C38H50O2 |
Molecular Weight |
538.8 g/mol |
IUPAC Name |
[3-[2,4,6-tri(propan-2-yl)benzoyl]phenyl]-[2,4,6-tri(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C38H50O2/c1-21(2)29-17-31(23(5)6)35(32(18-29)24(7)8)37(39)27-14-13-15-28(16-27)38(40)36-33(25(9)10)19-30(22(3)4)20-34(36)26(11)12/h13-26H,1-12H3 |
InChI Key |
LGGHVVLTFFRMMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


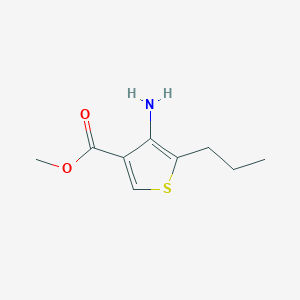

![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)

